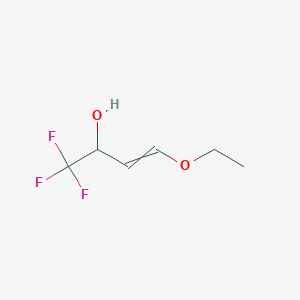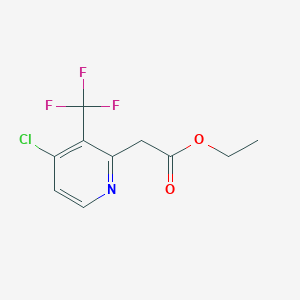
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is a colorless liquid characterized by its ethoxy and trifluoromethyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products . Another method involves the reaction with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Additionally, heating with triethyl phosphite affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as BHT (butylated hydroxytoluene) to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Used for 1,2-addition to the carbonyl group.
Triethyl phosphite: Used for [4+2] cycloaddition reactions.
Major Products Formed
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-addition products: Formed when reacting with organozinc compounds.
Cycloaddition products: Formed when heating with triethyl phosphite.
Applications De Recherche Scientifique
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and trifluoromethyl moieties into molecules.
Biology: Utilized in the synthesis of N-protected amino acids, which are useful for peptide synthesis.
Industry: Employed in the production of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Mécanisme D'action
The mechanism of action of 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, it reacts with amino groups to form N-protected amino acids, which are useful in peptide synthesis . The compound’s ethoxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be compared with other similar compounds, such as:
4-ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares similar functional groups and reactivity.
Ethyl 4,4,4-trifluorocrotonate: Another compound with trifluoromethyl groups, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of ethoxy and trifluoromethyl groups, which provide distinct reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C6H9F3O2 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3 |
Clé InChI |
QNPKWCPFNWSPON-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















